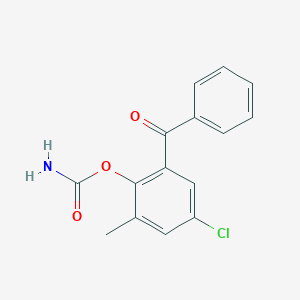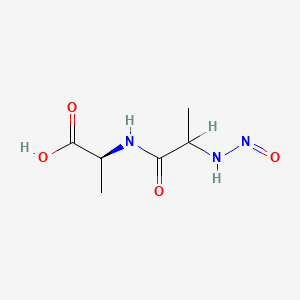
Nitrosoalanylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosoalanylalanine is a compound characterized by the presence of a nitroso group (-NO) attached to an alanylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitrosoalanylalanine typically involves the nitrosation of alanylalanine. This process can be achieved by reacting alanylalanine with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pH, and reagent concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrosoalanylalanine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroalanylalanine
Reduction: Aminoalanylalanine
Substitution: Various substituted alanylalanine derivatives
Applications De Recherche Scientifique
Nitrosoalanylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: Studied for its potential role in cellular signaling and as a probe for studying nitrosative stress.
Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of nitrosoalanylalanine involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways. This activation can result in various physiological effects, including vasodilation and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nitrosoarginine
- Nitrosocysteine
- Nitrosoglutathione
Uniqueness
Nitrosoalanylalanine is unique due to its specific alanylalanine backbone, which imparts distinct chemical and biological properties. Compared to other nitroso compounds, this compound may exhibit different reactivity and stability, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
85514-00-7 |
|---|---|
Formule moléculaire |
C6H11N3O4 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
(2S)-2-[2-(2-oxohydrazinyl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C6H11N3O4/c1-3(8-9-13)5(10)7-4(2)6(11)12/h3-4H,1-2H3,(H,7,10)(H,8,13)(H,11,12)/t3?,4-/m0/s1 |
Clé InChI |
GJCIODVHMSABON-BKLSDQPFSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)C(C)NN=O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



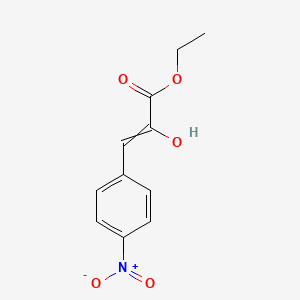
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
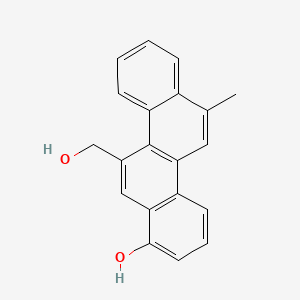
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
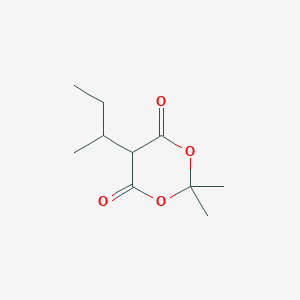
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
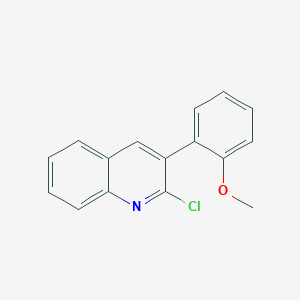
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
